2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
2-oxo-2-(thiophen-2-yl)ethyl 2-[2-cyano-3-(4-methoxyphenyl)prop-2-enamido]benzoate is a complex organic compound that features a thiophene ring, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 2-[2-cyano-3-(4-methoxyphenyl)prop-2-enamido]benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the heterocyclization of various substrates to form the thiophene ring, followed by further functionalization to introduce the cyano and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(thiophen-2-yl)ethyl 2-[2-cyano-3-(4-methoxyphenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-oxo-2-(thiophen-2-yl)ethyl 2-[2-cyano-3-(4-methoxyphenyl)prop-2-enamido]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 2-[2-cyano-3-(4-methoxyphenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-oxo-2-(thiophen-2-yl)ethyl 2-[2-cyano-3-(4-methoxyphenyl)prop-2-enamido]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18N2O5S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C24H18N2O5S/c1-30-18-10-8-16(9-11-18)13-17(14-25)23(28)26-20-6-3-2-5-19(20)24(29)31-15-21(27)22-7-4-12-32-22/h2-13H,15H2,1H3,(H,26,28)/b17-13+ |
InChI Key |
HSEWOWQOMDGLSM-GHRIWEEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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